4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[45]dec-3-en-2-one is a synthetic compound characterized by its unique spirocyclic structure and the presence of an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common route includes the reaction of adamantan-1-ol with an appropriate halogenated ethylamine derivative to form the adamantan-1-yloxyethylamine intermediate. This intermediate is then reacted with a spirocyclic ketone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidative conditions.
Reduction: The spirocyclic ketone can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the spirocyclic ketone can produce spirocyclic alcohols.
Scientific Research Applications
4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: Its stability and structural properties may make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood. it is believed to interact with specific molecular targets through its adamantane moiety, which can enhance its binding affinity and selectivity. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one: This compound itself.
Adamantanone derivatives: Compounds containing the adamantane moiety but lacking the spirocyclic structure.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.
Uniqueness
This compound is unique due to the combination of its adamantane moiety and spirocyclic structure. This dual feature provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C21H31NO3 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-[2-(1-adamantyloxy)ethylamino]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C21H31NO3/c23-19-11-18(21(25-19)4-2-1-3-5-21)22-6-7-24-20-12-15-8-16(13-20)10-17(9-15)14-20/h11,15-17,22H,1-10,12-14H2 |
InChI Key |
ZAVGOUOIOHLXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCCOC34CC5CC(C3)CC(C5)C4 |
solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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